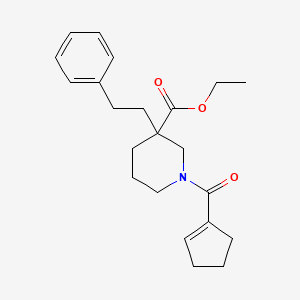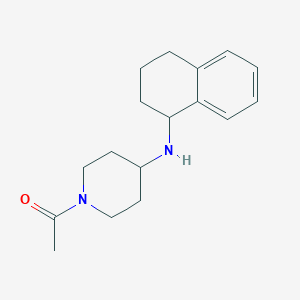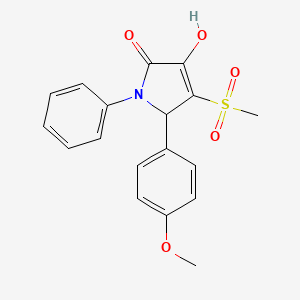
ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of brain excitability.
Wirkmechanismus
The mechanism of action of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects. In animal studies, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its potent and selective inhibition of GABA transaminase. This can help to ensure that any observed effects are specifically related to changes in GABA levels. However, one limitation of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate is that it is a synthetic compound and may not accurately reflect the effects of endogenous GABA transaminase inhibition.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is the development of more specific GABA transaminase inhibitors that can selectively target different isoforms of the enzyme. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate for different neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in humans.
Synthesemethoden
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with 2-phenylethylamine to form the intermediate compound, 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
ethyl 1-(cyclopentene-1-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-2-26-21(25)22(15-13-18-9-4-3-5-10-18)14-8-16-23(17-22)20(24)19-11-6-7-12-19/h3-5,9-11H,2,6-8,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBIUSUKHGXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CCCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6061762.png)

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
